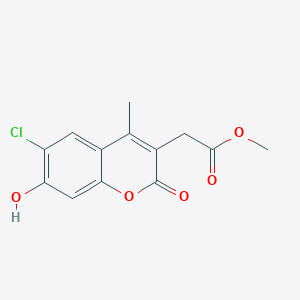

methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic methods have been explored for coumarin derivatives, including those related to methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One interesting procedure involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, yielding 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. Subsequent reactions with various azoles lead to a series of coumarin-derived azolyl ethanols .

Molecular Structure Analysis

The molecular structure of methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate consists of a coumarin ring system with specific substitutions. The chlorinated group at position 6, the hydroxyl group at position 7, and the acetate moiety contribute to its overall structure .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, nucleophilic substitution, and cyclization. For example, it can undergo reactions with epichlorohydrin and azoles to form different derivatives .

Aplicaciones Científicas De Investigación

Fluorescent Probes

Coumarin derivatives exhibit strong fluorescence due to their α,β-unsaturated lipid structure . This property makes them valuable in the development of fluorescent probes for biological imaging. They can be used to track the presence and concentration of ions, molecules, or changes in the cellular environment.

Anticoagulant Medication

Some coumarin derivatives, like warfarin, are used as anticoagulants . They inhibit vitamin K epoxide reductase, which is an enzyme necessary for the synthesis of vitamin K-dependent clotting factors. This application is critical in preventing thrombosis.

Anticancer Research

Coumarin compounds have been found to inhibit the proliferation and metastasis of various cancer cells . They can act as chemotherapeutic agents by inhibiting enzymes like DNA gyrase, which is essential for DNA replication in rapidly dividing cells.

Antimicrobial Agents

The antibacterial effects of coumarin derivatives against pathogens such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus have been documented . These compounds can potentially serve as lead compounds for the development of new antimicrobial drugs.

Antioxidant Properties

Coumarins exhibit antioxidant activities, which are beneficial in combating oxidative stress-related diseases . They can scavenge free radicals and protect cells from damage caused by reactive oxygen species.

Trace Determination of Metals

Coumarin derivatives can be used in analytical chemistry for the trace determination of metals . Their complexation properties allow them to bind with metal ions, facilitating the detection and quantification of metals in various samples.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria

Mode of Action

Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .

Biochemical Pathways

Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Result of Action

Coumarins have been found to exhibit a variety of therapeutic activities .

Action Environment

It’s worth noting that the synthesis of coumarin derivatives is often carried out under green conditions such as using green solvent, catalyst, and other procedures .

Propiedades

IUPAC Name |

methyl 2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-6-7-3-9(14)10(15)5-11(7)19-13(17)8(6)4-12(16)18-2/h3,5,15H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJCPMHDLTXVKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]butanoic acid](/img/structure/B363225.png)

![2,7-diethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363242.png)

![4-nitro-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B363253.png)

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)

![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)

![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)